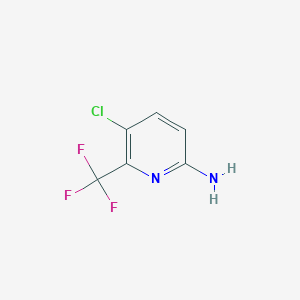

5-Chloro-6-(trifluoromethyl)pyridin-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-6-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c7-3-1-2-4(11)12-5(3)6(8,9)10/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVLDKKSLCMFPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858623 | |

| Record name | 5-Chloro-6-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227595-72-3 | |

| Record name | 5-Chloro-6-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-6-(trifluoromethyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthetic Chemist's Guide to 5-Chloro-6-(trifluoromethyl)pyridin-2-amine: Pathways, Mechanisms, and Practical Insights

Foreword: The Strategic Importance of Fluorinated Pyridines

The incorporation of fluorine and trifluoromethyl (-CF₃) groups into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethyl group, in particular, imparts a unique combination of properties—including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics—that can profoundly influence a molecule's biological activity.[1] 5-Chloro-6-(trifluoromethyl)pyridin-2-amine is a highly valuable substituted pyridine intermediate, sought after for the synthesis of complex bioactive molecules. Its specific substitution pattern, featuring an electron-donating amine and two distinct electron-withdrawing groups, presents a unique synthetic challenge and offers multiple avenues for further functionalization. This guide provides an in-depth exploration of the viable synthetic pathways to this key intermediate, grounded in mechanistic principles and practical laboratory considerations for researchers and process development professionals.

Chapter 1: Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, This compound (1) , reveals several potential disconnections. The primary challenge lies in the controlled introduction of three different substituents onto the pyridine ring with the correct regiochemistry.

Figure 1: Retrosynthetic analysis of this compound.

Our analysis points to three primary strategies:

-

The Late-Stage Chlorination Pathway (Pathway 1): This is arguably the most logical and widely applicable route. It begins with a pre-formed 6-(trifluoromethyl)pyridine scaffold, specifically 6-(trifluoromethyl)pyridin-2(1H)-one (4) . This key intermediate is then sequentially converted to the 2-chloro derivative (3) , aminated to form 2-amino-6-(trifluoromethyl)pyridine (2) , and finally, subjected to a regioselective electrophilic chlorination at the C5 position to yield the target molecule (1) . The success of this pathway hinges on controlling the final chlorination step.

-

The Ring Construction Pathway (Pathway 2): This approach builds the trifluoromethyl-substituted pyridine ring from acyclic precursors. Cyclocondensation reactions using building blocks like (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one can directly provide the pyridone intermediate (4) , which then converges with Pathway 1.[1] This method is powerful for creating specific substitution patterns from the ground up.

-

The Picoline Functionalization Pathway (Pathway 3): Industrial-scale synthesis of many trifluoromethylpyridines begins with picoline isomers.[1] For our target, starting with 2-picoline, a multi-step process involving side-chain chlorination (to -CCl₃), followed by a halogen exchange (Halex) reaction to form the -CF₃ group, would lead to intermediates that can be converted to the pyridone (4) .

This guide will focus primarily on the detailed execution of Pathway 1, which offers a versatile and step-wise approach suitable for laboratory-scale synthesis and process optimization.

Chapter 2: Synthesis of the Core Scaffold: 6-(Trifluoromethyl)pyridin-2(1H)-one

The pyridone scaffold is the cornerstone of our primary synthetic route. Its preparation is well-documented and can be achieved via two reliable methods.

Method 2A: Cyclocondensation

This "bottom-up" approach constructs the heterocyclic ring from an acyclic trifluoromethylated building block. A robust method involves the reaction of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one with an appropriate nitrogen source, such as cyanoacetamide, followed by cyclization.[1] This strategy offers excellent control over the initial placement of the trifluoromethyl group.

Figure 2: Cyclocondensation route to the pyridone intermediate.

Method 2B: From 2-Chloro-6-(trifluoromethyl)pyridine

An alternative route involves the hydrolysis of commercially available or synthetically prepared 2-chloro-6-(trifluoromethyl)pyridine (3) . This reaction is typically performed under basic conditions (e.g., aqueous alkali metal hydroxide) at elevated temperatures.[2][3] Patents describe this hydrolysis in detail, often using a sealed vessel to achieve the necessary temperatures under autogenous pressure.[3]

Experimental Protocol: Hydrolysis of 2-Chloro-6-(trifluoromethyl)pyridine

-

Setup: To a high-pressure reactor (e.g., a Parr reactor), charge 2-chloro-6-(trifluoromethyl)pyridine (1.0 equiv).

-

Reagent Addition: Add an aqueous solution of potassium hydroxide (2.2 equiv, ~10% w/v).

-

Reaction: Seal the vessel and heat the mixture to 150 °C. The reaction is maintained at this temperature for 2-4 hours.[3]

-

Workup: Cool the reaction mixture to approximately 40 °C. Carefully acidify the mixture with concentrated hydrochloric acid to a pH of ~1-2.

-

Isolation: Cool the acidified mixture to 5-10 °C to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-hydroxy-6-(trifluoromethyl)pyridine (tautomer of the pyridone) as a solid.[2]

Chapter 3: The Primary Pathway: Step-by-Step Execution

This chapter details the three critical transformations from the pyridone intermediate to the final product.

Step 1: Conversion of Pyridone to 2-Chloropyridine

The transformation of a 2-pyridone to a 2-chloropyridine is a classic and essential reaction in pyridine chemistry. It involves converting the hydroxyl group of the pyridone tautomer into a better leaving group, which is then displaced by a chloride ion. The reagent of choice for this transformation is typically phosphorus oxychloride (POCl₃), often used with or without a catalyst like phosphorus pentachloride (PCl₅) or an amine base.

Causality Behind Experimental Choice: The C=O bond of the pyridone is highly polarized. In the presence of POCl₃, the oxygen atom acts as a nucleophile, attacking the phosphorus center. This initiates a sequence that ultimately transforms the oxygen into a chlorophosphate ester—an excellent leaving group. A subsequent SₙAr (Nucleophilic Aromatic Substitution) type reaction with a chloride ion (from POCl₃ itself) at the C2 position regenerates the aromaticity of the ring and expels the phosphate leaving group, yielding the 2-chloropyridine.

Figure 3: Chlorination of the pyridone scaffold.

Experimental Protocol: Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine (3)

-

Setup: In a flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl fumes), place 6-(trifluoromethyl)pyridin-2(1H)-one (4) (1.0 equiv).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (3.0-5.0 equiv) portion-wise. The reaction can be exothermic.

-

Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup: Cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice. Caution: This is a highly exothermic and vigorous reaction.

-

Extraction: Neutralize the aqueous solution with a solid base (e.g., sodium carbonate or sodium hydroxide) to a pH of ~8. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 2-chloro-6-(trifluoromethyl)pyridine.

Step 2: Amination of 2-Chloro-6-(trifluoromethyl)pyridine

This step involves a nucleophilic aromatic substitution (SₙAr) reaction. The chlorine atom at the C2 position is displaced by an amino group. The pyridine ring is inherently electron-deficient, and this effect is amplified by the powerful electron-withdrawing -CF₃ group at C6, making the C2 position highly susceptible to nucleophilic attack.

Experimental Protocol: Synthesis of 2-Amino-6-(trifluoromethyl)pyridine (2)

-

Setup: In a sealed pressure vessel or autoclave, combine 2-chloro-6-(trifluoromethyl)pyridine (3) (1.0 equiv) and a concentrated aqueous or alcoholic solution of ammonia (e.g., 28% aqueous ammonia or a saturated solution of ammonia in methanol) (10-20 equiv).

-

Reaction: Seal the vessel and heat to 100-150 °C for 12-24 hours. The internal pressure will increase significantly.[4]

-

Workup: After cooling the reactor to room temperature, vent the excess ammonia pressure.

-

Isolation: If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. The residue can be partitioned between water and an organic solvent.

-

Purification: The crude product is purified by recrystallization or column chromatography to afford pure 2-amino-6-(trifluoromethyl)pyridine.

| Intermediate | Starting Material | Reagents | Conditions | Yield | Ref. |

| 2-Chloro-6-(CF₃)pyridine (3) | 6-(CF₃)pyridin-2(1H)-one (4) | POCl₃ | Reflux, 3-5 h | ~85-95% | General |

| 2-Amino-6-(CF₃)pyridine (2) | 2-Chloro-6-(CF₃)pyridine (3) | Aq. NH₃ | 125-150 °C, sealed | ~70-90% | [4] |

Table 1: Summary of reaction conditions for key intermediates. Yields are typical and may vary.

Step 3: Regioselective Chlorination of 2-Amino-6-(trifluoromethyl)pyridine

This is the final and most delicate step, requiring precise control of regioselectivity. The reaction is an electrophilic aromatic substitution on an activated pyridine ring.

Mechanistic Rationale for Regioselectivity:

-

Activating Group: The amino group at C2 is a strong activating, ortho, para-directing group. It donates electron density into the ring, primarily at the C3 and C5 positions, making them susceptible to electrophilic attack.

-

Deactivating Group: The trifluoromethyl group at C6 is a very strong deactivating, meta-directing group. It withdraws electron density from the entire ring, but especially from the ortho (C5) and para (C3) positions relative to itself.

The outcome is determined by the interplay of these opposing electronic effects. The powerful activating effect of the amino group dominates, directing the incoming electrophile to the C3 and C5 positions. While the -CF₃ group deactivates the C5 position, the steric hindrance at the C3 position (sandwiched between the amino and another ring carbon) often favors substitution at the less-encumbered C5 position. Therefore, careful selection of the chlorinating agent and reaction conditions is crucial to achieve high selectivity for the desired 5-chloro isomer. N-Chlorosuccinimide (NCS) is a common and effective reagent for this purpose.[5]

Figure 4: Final regioselective chlorination step.

Experimental Protocol: Synthesis of this compound (1)

-

Setup: Dissolve 2-amino-6-(trifluoromethyl)pyridine (2) (1.0 equiv) in a suitable solvent such as acetonitrile or acetic acid in a round-bottom flask.[5]

-

Reagent Addition: Add N-chlorosuccinimide (NCS) (1.0-1.2 equiv) portion-wise at room temperature. Monitor the internal temperature, as the reaction may be slightly exothermic.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-12 hours. Monitor the consumption of the starting material by TLC or LC-MS.

-

Workup: Once the reaction is complete, remove the solvent under reduced pressure.

-

Isolation: Partition the residue between an aqueous solution of sodium bicarbonate and ethyl acetate. Separate the organic layer.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the final product, This compound (1) .

Chapter 4: Characterization and Quality Control

The identity and purity of the final compound and key intermediates must be rigorously confirmed.

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential. In the final product, ¹H NMR will show characteristic aromatic proton signals with coupling constants indicative of their relative positions. ¹⁹F NMR will confirm the presence of the -CF₃ group with a singlet at a characteristic chemical shift.

-

Mass Spectrometry (MS): GC-MS or LC-MS should be used to confirm the molecular weight of the product and intermediates and to assess the purity of the reaction mixture.

-

Melting Point: A sharp melting point is a good indicator of the purity of the final crystalline solid.

| Compound | Formula | MW ( g/mol ) | Appearance |

| This compound | C₆H₄ClF₃N₂ | 196.56 | Off-white to pale yellow solid |

Table 2: Physicochemical properties of the target compound.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regiochemistry. The most reliable laboratory-scale pathway proceeds through the versatile 6-(trifluoromethyl)pyridin-2(1H)-one intermediate. By systematically applying chlorination, amination, and a final, electronically-guided electrophilic chlorination, the target molecule can be obtained in good overall yield. The principles discussed herein—leveraging activating and deactivating groups to control substitution patterns—are fundamental to the synthesis of highly functionalized heterocyclic compounds and are broadly applicable in the fields of drug discovery and process chemistry.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]

- 3. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]

- 4. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-6-(trifluoromethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and agrochemical design, the strategic incorporation of fluorine-containing moieties has become a cornerstone for enhancing the efficacy, metabolic stability, and overall pharmacokinetic profile of active compounds. The trifluoromethyl group (-CF3), in particular, is a powerful electron-withdrawing group that can significantly alter the physicochemical properties of a parent molecule. When appended to a pyridine ring, a ubiquitous scaffold in numerous pharmaceuticals and agrochemicals, the resulting trifluoromethylpyridine derivatives present a compelling profile for further investigation.

This technical guide provides a comprehensive overview of the physicochemical properties of a key building block: 5-Chloro-6-(trifluoromethyl)pyridin-2-amine . As a senior application scientist, this document aims to synthesize technical data with practical, field-proven insights, offering a robust resource for researchers actively engaged in the design and development of novel chemical entities. We will delve into the structural and electronic characteristics of this compound, outline methodologies for its characterization, and discuss the implications of its properties in the context of drug discovery and development.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a molecule is paramount for predicting its behavior in biological systems and for designing robust synthetic and formulation strategies. For this compound, the available data, including that of its close isomers, provides a foundational understanding.

It is crucial to note that experimental data for this compound (CAS: 1227595-72-3) is not extensively reported in publicly available literature. Therefore, data for the closely related and more extensively studied isomer, 2-Amino-3-chloro-5-(trifluoromethyl)pyridine (CAS: 79456-26-1), is often cited and will be clearly distinguished in this guide. This highlights a critical aspect of working with specialized chemical intermediates: the necessity of in-house characterization and validation.

Table 1: Key Physicochemical Identifiers and Properties

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1227595-72-3 | [Sunway Pharm Ltd, Biosynth][1][2] |

| Molecular Formula | C₆H₄ClF₃N₂ | [Sunway Pharm Ltd, Biosynth][1][2] |

| Molecular Weight | 196.56 g/mol | [Sunway Pharm Ltd, Biosynth][1][2] |

| Canonical SMILES | C1=CC(=NC(=C1Cl)C(F)(F)F)N | [Biosynth][2] |

| InChIKey | WXNPZQIRDCDLJD-UHFFFAOYSA-N | [PubChem][1] |

| Melting Point | Data not available for this isomer. For isomer 2-Amino-3-chloro-5-(trifluoromethyl)pyridine: 86-90 °C or 94-97 °C | [Sigma-Aldrich, TCI Chemicals][3][4] |

| Boiling Point | Predicted: ~201.6 °C at 760 mmHg (for isomer) | [ChemSrc][5] |

| Solubility | Predicted water solubility for isomer: 622mg/L at 25℃ | [ChemicalBook][6] |

| pKa | Predicted for isomer: 1.79±0.49 | [ChemicalBook][6] |

Note: The distinction between isomers is critical. Researchers should verify the identity of their starting materials through rigorous analytical characterization.

The Scientific Rationale: Impact of Trifluoromethyl and Chloro Groups

The presence of both a trifluoromethyl group and a chlorine atom on the pyridine ring profoundly influences the molecule's electronic and steric properties.

-

Trifluoromethyl Group (-CF3): As a strong electron-withdrawing group, the -CF3 moiety significantly decreases the electron density of the pyridine ring. This has several important consequences:

-

Increased Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes.[7] This is a key reason for its prevalence in modern drug design.[7]

-

Enhanced Lipophilicity: The -CF3 group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes, a crucial factor for bioavailability.[8]

-

Modulation of pKa: The electron-withdrawing nature of the -CF3 group is expected to decrease the basicity of the pyridine nitrogen and the exocyclic amine.

-

-

Chlorine Atom (-Cl): The chlorine atom also contributes to the electron-withdrawing character of the aromatic system and adds to the molecule's lipophilicity. Its position relative to the amine and trifluoromethyl groups will influence the molecule's reactivity and intermolecular interactions.

Experimental Characterization: A Self-Validating Approach

Given the limited publicly available data for this compound, a robust in-house characterization workflow is essential. The following protocols represent a standard, self-validating system for confirming the identity, purity, and key physicochemical properties of this and similar compounds.

Workflow for Physicochemical Characterization

Caption: A typical experimental workflow for the comprehensive physicochemical characterization of a novel chemical entity.

Detailed Experimental Protocols

-

Rationale: NMR is the most powerful tool for unambiguous structure elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

-

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the compound's solubility.

-

¹H NMR Acquisition: Acquire a proton NMR spectrum. Key features to observe include the number of signals, their chemical shifts (ppm), their integration (proton count), and their multiplicity (splitting patterns), which reveal proton-proton coupling. The aromatic protons on the pyridine ring and the amine protons will have characteristic chemical shifts.

-

¹³C NMR Acquisition: Acquire a carbon NMR spectrum. This will show the number of unique carbon environments. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet in a proton-coupled spectrum due to C-F coupling.

-

¹⁹F NMR Acquisition: Acquire a fluorine NMR spectrum. A single, sharp singlet is expected for the -CF₃ group, as there are no neighboring fluorine or hydrogen atoms to cause splitting. The chemical shift will be indicative of the electronic environment of the trifluoromethyl group.

-

Data Analysis: Correlate the data from all three spectra to confirm the structure of this compound.

-

-

Rationale: MS provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.

-

Step-by-Step Methodology:

-

Instrumentation: Utilize a mass spectrometer coupled with either a liquid chromatograph (LC-MS) or a gas chromatograph (GC-MS). The choice depends on the compound's volatility and thermal stability.

-

Ionization: Employ an appropriate ionization technique, such as electrospray ionization (ESI) for LC-MS or electron ionization (EI) for GC-MS.

-

Data Acquisition: Acquire the mass spectrum. Look for the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺). The isotopic pattern for chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) should be clearly visible in the molecular ion cluster.

-

Fragmentation Analysis: Analyze the fragmentation pattern to identify characteristic losses (e.g., loss of Cl, CF₃) that are consistent with the proposed structure.

-

-

Rationale: HPLC is the standard method for determining the purity of a compound.

-

Step-by-Step Methodology:

-

Method Development: Develop a suitable HPLC method. This involves selecting an appropriate column (e.g., C18), mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid), flow rate, and detector wavelength (determined from UV-Vis spectroscopy).

-

Sample Preparation: Prepare a dilute solution of the compound in the mobile phase.

-

Injection and Analysis: Inject the sample and record the chromatogram.

-

Purity Calculation: The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

-

Rationale: DSC is a precise method for determining the melting point and assessing thermal stability.

-

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a small amount of the sample (1-5 mg) into an aluminum DSC pan and seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The sharpness of the peak can also be an indicator of purity.

-

Visualization of Key Relationships

The interplay between the structural features of this compound and its resulting properties is a key consideration for its application in drug discovery.

Caption: The relationship between the structural features of this compound and their impact on drug development.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique combination of a pyridine core, a stabilizing trifluoromethyl group, and a reactive chloro-substituent provides a versatile platform for chemical modification. While publicly available data on this specific isomer is limited, this guide provides a framework for its comprehensive in-house characterization. By employing a systematic and self-validating analytical workflow, researchers can confidently determine the physicochemical properties of this compound, enabling its effective use in the design of next-generation bioactive molecules. The principles and protocols outlined herein are intended to empower scientists to make data-driven decisions, ultimately accelerating the discovery and development process.

References

- 1. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3 [mdpi.com]

- 3. 1393553-81-5|3-(5-Chloro-6-(trifluoromethyl)pyridin-3-yl)propan-1-amine|BLD Pharm [bldpharm.com]

- 4. 72600-65-8 CAS MSDS (2-AMINO-3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. achmem.com [achmem.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. This compound | Chemrio [chemrio.com]

5-Chloro-6-(trifluoromethyl)pyridin-2-amine CAS number 1227595-72-3

An In-depth Technical Guide to 5-Chloro-6-(trifluoromethyl)pyridin-2-amine (CAS 1227595-72-3)

Executive Summary

This compound is a highly functionalized pyridine derivative that has emerged as a valuable building block in the fields of medicinal chemistry and agrochemical synthesis. The strategic placement of its chloro, amino, and trifluoromethyl groups on the pyridine core provides a versatile platform for constructing complex molecular architectures. The trifluoromethyl (-CF3) group, in particular, is a prized feature in modern drug design, known for its ability to enhance crucial pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide provides a comprehensive overview of the compound's properties, synthesis, reactivity, and applications, grounded in established chemical principles and supported by authoritative references.

Physicochemical Properties and Structural Attributes

This compound, with the CAS number 1227595-72-3, is a solid, typically appearing as a white or off-white powder.[4] Its structure is characterized by a pyridine ring substituted at key positions, creating a unique electronic and steric profile that dictates its reactivity and utility.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1227595-72-3 | [5][6][7] |

| Molecular Formula | C₆H₄ClF₃N₂ | [5][6][8] |

| Molecular Weight | 196.56 g/mol | [5][6] |

| Appearance | White to off-white powder/solid | [4] |

| Storage | Store sealed in a dry, dark place at 2-8°C under an inert atmosphere. | [8] |

| SMILES | C1=CC(=NC(=C1Cl)C(F)(F)F)N | [5][8] |

| InChIKey | Not explicitly found, but related compounds are indexed. |

The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the electron density of the pyridine ring and the basicity of the amino group. This electronic modification is a key driver of its chemical behavior and its effectiveness in bioactive molecules.[2]

Synthesis and Purification: A Methodological Approach

The synthesis of trifluoromethyl-substituted pyridines can be achieved through several strategies, including the construction of the pyridine ring from a trifluoromethyl-containing building block or the direct introduction of the -CF3 group.[9][10][11] For this compound, a common and logical synthetic route involves the regioselective amination of a suitable di-chlorinated precursor.

Conceptual Synthesis Workflow

The diagram below illustrates a plausible pathway for the synthesis, starting from a precursor like 2,5-Dichloro-6-(trifluoromethyl)pyridine. The amination reaction targets the more reactive chloro position for substitution.

Caption: A conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on general procedures for the amination of chloropyridines.[12][13][14] Researchers should optimize conditions for specific laboratory setups.[15]

Objective: To synthesize this compound via nucleophilic aromatic substitution.

Materials:

-

2,5-Dichloro-6-(trifluoromethyl)pyridine (1.0 equiv)

-

Aqueous Ammonia (28-30%, excess)

-

1,4-Dioxane

-

Ethyl acetate

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, combine 2,5-Dichloro-6-(trifluoromethyl)pyridine and 1,4-dioxane.

-

Addition of Nucleophile: Add an excess of aqueous ammonia to the vessel.

-

Reaction Conditions: Seal the vessel and heat the mixture to 100-120°C with stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take 12-24 hours.

-

Causality Note: The elevated temperature and pressure are necessary to overcome the activation energy for the nucleophilic aromatic substitution (SNAr) on the electron-deficient pyridine ring. The C2 position is generally more activated towards nucleophilic attack than the C5 position.

-

-

Work-up: After the reaction is complete, cool the vessel to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.

-

Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate), to yield the pure this compound.

Spectroscopic and Analytical Characterization

Characterization of the final compound is crucial to confirm its identity and purity. While specific spectra for this exact CAS number are not publicly available, the expected data can be reliably predicted based on its structure and data from analogous compounds.[16][17]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Two doublets in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the two protons on the pyridine ring. A broad singlet for the -NH₂ protons which may exchange with D₂O. |

| ¹³C NMR | Six distinct signals for the carbon atoms. The carbon bearing the -CF₃ group will show a characteristic quartet due to C-F coupling and will be significantly downfield. Other carbons will show shifts influenced by the chloro, amino, and nitrogen heteroatom.[18] |

| IR Spectroscopy | Characteristic absorption bands: N-H stretching (approx. 3300-3500 cm⁻¹), C-F stretching (strong, approx. 1100-1300 cm⁻¹), aromatic C=C and C=N stretching (approx. 1400-1600 cm⁻¹), and C-Cl stretching (approx. 600-800 cm⁻¹).[16] |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) should be observable, showing a characteristic isotopic pattern (approx. 3:1 ratio for M⁺ and M+2⁺) due to the presence of one chlorine atom. |

Reactivity and Applications in Drug Discovery

The utility of this compound as a synthetic intermediate stems from its multiple reactive sites, which allow for controlled, sequential modifications.

Key Reaction Sites and Derivatization Potential

Caption: Key reactive sites for further molecular elaboration.

-

The Amino Group: This primary amine is a versatile nucleophile. It can readily undergo reactions such as acylation to form amides, alkylation, and sulfonylation to form sulfonamides. These transformations are fundamental in building larger molecules and are frequently employed in structure-activity relationship (SAR) studies.[1]

-

The Chloro Group: The chlorine atom can be substituted through further nucleophilic aromatic substitution under forcing conditions or, more commonly, serve as a handle for palladium-catalyzed cross-coupling reactions.[12][19] Reactions like Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation) allow for the introduction of a wide array of aryl, heteroaryl, or amino substituents at this position.[20]

Role in Pharmaceutical and Agrochemical Development

The trifluoromethylpyridine motif is a key structural feature in numerous active pharmaceutical ingredients and agrochemicals.[9][10] The -CF3 group enhances lipophilicity, which can improve membrane permeability and bioavailability. It also blocks sites of metabolism, increasing the metabolic stability and half-life of a drug candidate.[2][3] Derivatives of chloro-trifluoromethyl-pyridines are investigated as potent inhibitors of enzymes like phosphoinositide 3-kinase (PI3K), which are crucial in cancer cell proliferation.[20][21]

Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory setting. The information below is a summary derived from available Safety Data Sheets (SDS) for this compound and structurally similar chemicals.[8][22][23][24]

Table 3: Hazard and Safety Information

| Category | Recommendation |

| Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[8][24] H315: Causes skin irritation.[8][24] H319: Causes serious eye irritation.[8][24] H331/H332: Toxic/Harmful if inhaled.[8] H335: May cause respiratory irritation.[24] |

| Precautionary Statements | P261: Avoid breathing dust.[8][25] P280: Wear protective gloves/eye protection/face protection.[8][25] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[25] |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, protective gloves (e.g., nitrile), lab coat. Use in a well-ventilated area or fume hood.[22][26] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere (e.g., argon or nitrogen). Recommended storage temperature: 2-8°C.[8][22] |

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. jelsciences.com [jelsciences.com]

- 4. 5-Chloro-6-trifluoromethyl-pyridin-2-ylamine, CasNo.1227595-72-3 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 5. This compound | 1227595-72-3 | CZB59572 [biosynth.com]

- 6. 5-Chloro-6-trifluoromethyl-pyridin-2-ylamine [massivechem.com]

- 7. 1227595-72-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. achmem.com [achmem.com]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A guideline for reporting experimental protocols in life sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. 2-Chloro-6-(trifluoromethyl)pyridine(39890-95-4) 1H NMR spectrum [chemicalbook.com]

- 18. spectrabase.com [spectrabase.com]

- 19. Catalytic amination of 2-substituted pyridines with hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride | 1095824-77-3 | Benchchem [benchchem.com]

- 22. fishersci.com [fishersci.com]

- 23. fishersci.com [fishersci.com]

- 24. 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride | 1095824-77-3 [sigmaaldrich.com]

- 25. echemi.com [echemi.com]

- 26. acrospharma.co.kr [acrospharma.co.kr]

In-Depth Technical Guide: The Molecular Structure of 5-Chloro-6-(trifluoromethyl)pyridin-2-amine

<

Foreword: The Strategic Value of Fluorinated Pyridines in Modern Drug Discovery

The strategic incorporation of fluorine and trifluoromethyl groups into pharmacologically active molecules is a cornerstone of contemporary medicinal chemistry. These modifications can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. When these fluorine-containing moieties are appended to a pyridine scaffold—a privileged structure in numerous approved drugs—the resulting molecule, such as 5-Chloro-6-(trifluoromethyl)pyridin-2-amine, becomes a highly versatile building block for the synthesis of novel therapeutics. This guide provides an in-depth technical analysis of the molecular structure of this compound, offering a foundational understanding for its application in drug development.

Section 1: Core Molecular Attributes

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Reference |

| Molecular Formula | C6H4ClF3N2 | [1][2] |

| Molecular Weight | 196.56 g/mol | [1][3] |

| CAS Number | 1227595-72-3 | [1] |

| Appearance | White to light yellow or light orange powder/crystal | [4] |

| Storage | Keep in a dark, dry place, sealed at 2-8°C | [5] |

Section 2: Synthesis and Purification—A Protocol Driven by Logic

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The choice of starting materials and reaction conditions is critical for achieving high yield and purity.

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a pressure-rated vessel, 2,3-dichloro-5-(trifluoromethyl)pyridine is dissolved in a suitable solvent like dioxane. An excess of aqueous ammonia is added. The use of a sealed vessel is crucial to maintain the concentration of the volatile ammonia and to allow the reaction to be heated above the boiling point of the solvent, thereby increasing the reaction rate.

-

Reaction Execution: The mixture is heated to a temperature between 100-120°C. The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion of the starting material.

-

Work-up and Isolation: After cooling, the reaction mixture is partitioned between water and an organic solvent like ethyl acetate. The product, being more soluble in the organic phase, is extracted. The organic layers are combined, washed with brine to remove water-soluble impurities, and dried over a desiccant like anhydrous sodium sulfate.

-

Purification: The crude product is then purified. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often employed for large-scale purification, exploiting the difference in solubility of the product and impurities at different temperatures. For higher purity, column chromatography on silica gel is the method of choice.

-

Characterization: The final product's identity and purity are confirmed using a suite of analytical techniques, including NMR, IR, and mass spectrometry.

Section 3: Unveiling the Molecular Architecture—Spectroscopic and Crystallographic Analysis

Spectroscopic Characterization

Spectroscopic methods provide a detailed picture of the connectivity and chemical environment of the atoms within the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons.

-

¹³C NMR: Reveals the carbon skeleton of the molecule.

-

¹⁹F NMR: Specifically identifies the fluorine atoms of the trifluoromethyl group.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key vibrational bands for this molecule would include N-H stretches for the amine group and C-F stretches for the trifluoromethyl group.

-

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Crystallographic Analysis

Caption: Integrated workflow for structural elucidation.

Section 4: Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals.[6][7] The trifluoromethyl group enhances metabolic stability and cellular permeability, while the chloro and amino groups provide reactive handles for further chemical modifications.[8] This allows for the construction of a diverse library of compounds for screening against various biological targets. For example, derivatives of similar trifluoromethylpyridines have been investigated as potential anticancer agents by targeting specific kinases involved in tumor growth.[8]

Section 5: Safety and Handling Protocols

Proper handling of this compound is essential to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9][10]

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][11]

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[9][10] It is also recommended to store it under an inert atmosphere as it may be air-sensitive.[9]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Avoid release into the environment.[9][10]

Conclusion

This compound is a molecule of significant interest in the field of medicinal chemistry. Its unique combination of a pyridine core, a stabilizing trifluoromethyl group, and reactive chloro and amino functionalities makes it an ideal scaffold for the development of new therapeutic agents. A thorough understanding of its molecular structure, achieved through the systematic application of modern analytical techniques, is paramount for its successful application in drug discovery.

References

- 1. This compound | 1227595-72-3 | CZB59572 [biosynth.com]

- 2. 5-Chloro-6-trifluoromethyl-pyridin-2-ylamine [massivechem.com]

- 3. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-3-chloro-5-trifluoromethylpyridine | 79456-26-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. achmem.com [achmem.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. capotchem.cn [capotchem.cn]

Spectroscopic data for 5-Chloro-6-(trifluoromethyl)pyridin-2-amine

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 5-Chloro-6-(trifluoromethyl)pyridin-2-amine

Introduction

This compound, with CAS Number 1227595-72-3, is a substituted aminopyridine of significant interest to researchers in medicinal chemistry and drug development.[1][2] Its molecular structure, combining a pyridine core with an amine, a chloro, and a trifluoromethyl group, suggests a wide range of potential applications in the synthesis of novel pharmaceutical and agrochemical agents.[3][4] The presence of these functional groups creates a unique electronic and steric environment, making a thorough understanding of its spectroscopic properties crucial for its identification, characterization, and application in further research.

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for this compound. Due to the limited availability of direct experimental spectra in the public domain, this document leverages established principles of spectroscopic interpretation and data from structurally analogous compounds to provide a robust and scientifically grounded prediction of its spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the expected ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and Infrared (IR) spectroscopy data for this compound.

Molecular Structure

The molecular formula of this compound is C₆H₄ClF₃N₂ and its molecular weight is 196.56 g/mol .[1] The structure contains a pyridine ring substituted with an amino group at position 2, a chloro group at position 5, and a trifluoromethyl group at position 6.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show signals corresponding to the two aromatic protons and the two amine protons. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring. The amino group is a strong electron-donating group, while the chloro and trifluoromethyl groups are electron-withdrawing.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.5 - 6.8 | d | 8.0 - 9.0 |

| H-4 | 7.4 - 7.7 | d | 8.0 - 9.0 |

| NH₂ | 4.5 - 5.5 | br s | - |

Interpretation:

-

H-3 and H-4: These two aromatic protons form an AX spin system and are expected to appear as doublets. The proton at position 3 (H-3) is ortho to the electron-donating amino group and will therefore be shielded, appearing at a lower chemical shift (upfield). The proton at position 4 (H-4) is ortho to the electron-withdrawing chloro group and will be deshielded, appearing at a higher chemical shift (downfield). The coupling constant between these two protons is expected to be in the range of 8.0 - 9.0 Hz, which is typical for ortho coupling in pyridine rings.[5][6]

-

NH₂ Protons: The amine protons are expected to appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

Caption: Predicted coupling between aromatic protons in ¹H NMR.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms in the molecule. The chemical shifts are predicted based on the additivity rules for substituted pyridines, considering the electron-donating and electron-withdrawing nature of the substituents.[7][8][9] The carbon attached to the trifluoromethyl group will exhibit a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), and the other carbons of the trifluoromethyl group will show smaller long-range couplings.[10]

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C-2 | 158 - 162 | s | - |

| C-3 | 108 - 112 | s | - |

| C-4 | 140 - 144 | s | - |

| C-5 | 115 - 119 | s | - |

| C-6 | 145 - 149 | q | ²JCF ≈ 30-35 |

| CF₃ | 120 - 124 | q | ¹JCF ≈ 270-280 |

Interpretation:

-

C-2: This carbon is attached to the amino group and is expected to be significantly deshielded.

-

C-3: This carbon is ortho to the amino group and meta to the chloro group, leading to a shielded signal at a lower chemical shift.

-

C-4: This carbon is meta to the amino group and ortho to the chloro group, resulting in a deshielded signal.

-

C-5: This carbon is directly attached to the chlorine atom.

-

C-6: This carbon, attached to the trifluoromethyl group, will be deshielded and will appear as a quartet due to coupling with the fluorine atoms.

-

CF₃: The carbon of the trifluoromethyl group will also be a quartet with a large one-bond C-F coupling constant.

¹⁹F NMR Spectroscopy (Predicted)

¹⁹F NMR is a highly sensitive technique for detecting fluorine-containing compounds.[11] For this compound, a single signal is expected in the ¹⁹F NMR spectrum.

Predicted ¹⁹F NMR Data

| Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CF₃ | -60 to -65 | s |

Interpretation:

-

The three fluorine atoms of the trifluoromethyl group are chemically equivalent and are not coupled to any other fluorine or hydrogen atoms. Therefore, they are expected to appear as a sharp singlet. The chemical shift is predicted to be in the typical range for a trifluoromethyl group attached to an aromatic ring.[12][13]

Mass Spectrometry (Predicted Fragmentation)

The mass spectrum will provide information about the molecular weight and the fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected at m/z 196, with an M+2 peak at m/z 198 of approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom.

Predicted Major Fragments

| m/z | Proposed Fragment |

| 196/198 | [M]⁺ |

| 177 | [M - F]⁺ |

| 161 | [M - Cl]⁺ |

| 127 | [M - CF₃]⁺ |

| 169 | [M - HCN]⁺ |

Interpretation:

The fragmentation of the molecular ion is expected to proceed through several pathways, including the loss of a fluorine atom, a chlorine atom, the trifluoromethyl group, or hydrogen cyanide from the pyridine ring.[14][15][16][17]

Caption: Predicted mass spectrometry fragmentation pathways.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3450 - 3300 | N-H stretching (asymmetric and symmetric) | Medium |

| 1640 - 1600 | N-H bending (scissoring) | Medium |

| 1600 - 1450 | C=C and C=N stretching (aromatic ring) | Medium-Strong |

| 1350 - 1100 | C-F stretching | Strong |

| 850 - 750 | C-Cl stretching | Medium |

Interpretation:

-

N-H Vibrations: The amino group will give rise to characteristic stretching and bending vibrations. Two N-H stretching bands are expected for the primary amine.[18][19][20]

-

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region.

-

C-F Vibrations: The trifluoromethyl group will exhibit very strong absorption bands due to C-F stretching.

-

C-Cl Vibration: The C-Cl stretching vibration will be observed in the fingerprint region.

Experimental Protocols (Generalized)

The following are generalized protocols for obtaining the spectroscopic data for a compound such as this compound.

1. NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Use a proton-decoupled pulse sequence to obtain singlets for all carbons (except those coupled to fluorine). A larger number of scans will be required compared to ¹H NMR.

-

¹⁹F NMR: Acquire the spectrum with proton decoupling. Use an appropriate fluorine frequency and reference standard (e.g., CFCl₃).

-

2. Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). For fragmentation analysis, perform tandem MS (MS/MS).

3. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

Caption: General workflow for spectroscopic analysis.

References

- 1. This compound | 1227595-72-3 | CZB59572 [biosynth.com]

- 2. This compound | Chemrio [chemrio.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. article.sapub.org [article.sapub.org]

- 17. benchchem.com [benchchem.com]

- 18. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tsijournals.com [tsijournals.com]

- 20. researchgate.net [researchgate.net]

The Trifluoromethylpyridine Scaffold: A Privileged Motif in Modern Drug Discovery and Agrochemical Design

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethylpyridine (TFMP) moiety has become a cornerstone in the design of contemporary pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the profound impact of this scaffold on biological activity, delving into its diverse applications, underlying mechanisms of action, and the nuanced structure-activity relationships that govern its efficacy. We will explore the physicochemical advantages conferred by the trifluoromethyl group, detail specific examples of TFMP derivatives in oncology, infectious diseases, and crop protection, and provide actionable experimental protocols for their synthesis and evaluation. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel bioactive molecules.

The Physicochemical Advantage of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group, when appended to a pyridine ring, imparts a unique combination of properties that are highly advantageous for modulating biological activity.[1][2] Understanding these foundational principles is critical for the rational design of novel TFMP derivatives.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][4] This enhanced metabolic stability often leads to improved pharmacokinetic profiles, such as longer half-life and increased bioavailability.[2]

-

Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule.[1][2] This property can enhance membrane permeability, facilitating the transport of the compound to its target site of action.[1][2]

-

Electronic Effects: As a strong electron-withdrawing group, the -CF3 moiety can modulate the pKa of the pyridine nitrogen and influence the overall electronic distribution of the molecule.[5] This can have a profound impact on receptor-ligand interactions and enzyme inhibition.

-

Conformational Control: The steric bulk of the -CF3 group can influence the preferred conformation of the molecule, which can be critical for optimal binding to a biological target.

Biological Activities and Therapeutic Applications

The versatility of the TFMP scaffold is evident in its wide range of demonstrated biological activities. This section will explore key therapeutic and agrochemical applications, supported by quantitative data.

Anticancer Activity

Trifluoromethylpyridine derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines. A prominent mechanism of action is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[1]

A series of 5-trifluoromethylpyrimidine derivatives were designed as Epidermal Growth Factor Receptor (EGFR) inhibitors.[6] Notably, compound 9u exhibited potent antitumor activity with the following IC50 values:[6]

| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | PC-3 (Prostate Cancer) | EGFR Kinase |

| 9u | 0.35 µM | 3.24 µM | 5.12 µM | 0.091 µM |

Further studies revealed that compound 9u could induce apoptosis in A549 cells and arrest the cell cycle in the G2/M phase.[6][7]

Another study on trifluoromethyl-substituted pyrimidine derivatives identified compound 17v as having potent anti-proliferative activity against H1975 lung cancer cells with an IC50 of 2.27 µM, which was superior to the positive control 5-FU (IC50 = 9.37 µM).[7] This compound also induced apoptosis and G2/M cell cycle arrest in H1975 cells.[7]

The following diagram illustrates the general mechanism of action for TFMP-based kinase inhibitors in oncology.

Caption: Mechanism of TFMP Kinase Inhibitors in Cancer.

Antimicrobial Activity

Trifluoromethylpyridine derivatives have demonstrated significant potential as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria.

A series of trifluoromethylpyridine amide derivatives containing sulfur moieties were synthesized and evaluated for their antibacterial activity.[2] The sulfone-containing compound F10 showed an EC50 value of 83 mg L⁻¹ against Xanthomonas oryzae pv. oryzae (Xoo), which was better than the commercial bactericides thiodiazole copper (97 mg L⁻¹) and bismerthiazol (112 mg L⁻¹).[2]

In another study, trifluoromethylpyridine 1,3,4-oxadiazole derivatives were synthesized and tested for their antibacterial properties.[8] Compound 6q exhibited high activity against Xanthomonas oryzae pv. oryzae (Xoo) with an EC50 value of 7.2 μg/mL, significantly better than bismerthiazol (57.2 μg/mL).[8] Compound 6a was highly effective against Ralstonia solanacearum and Xanthomonas axonopodis pv. citri with EC50 values of 26.2 and 10.11 μg/mL, respectively.[8]

The following table summarizes the antibacterial activity of selected trifluoromethylpyridine derivatives.

| Compound Class | Derivative | Target Organism | Activity (MIC/EC50) | Reference |

| Pyridine Nucleosides | 4-7 | S. aureus, B. infantis, E. coli | 1.3 - 4.9 µg/mL (MIC) | [1] |

| Pyrazole Derivatives | 13 | MRSA | 3.12 µg/mL (MIC) | [9] |

| Amide Derivatives | F10 | X. oryzae pv. oryzae | 83 mg L⁻¹ (EC50) | [2] |

| 1,3,4-Oxadiazole Derivatives | 6q | X. oryzae pv. oryzae | 7.2 µg/mL (EC50) | [8] |

| 1,3,4-Oxadiazole Derivatives | 6a | R. solanacearum | 26.2 µg/mL (EC50) | [8] |

The TFMP scaffold is also present in several potent antifungal agents. A series of 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety were synthesized and showed significant antifungal activities against various Botrytis cinerea strains.[10]

Antiviral Activity

Trifluoromethylpyridine derivatives have shown promise in the development of antiviral therapies. A study on trifluoromethylpyridine piperazine derivatives as potential plant activators demonstrated significant antiviral activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[11]

Compound A16 showed potent protective activity against TMV with an EC50 of 18.4 µg/mL, which was superior to the commercial agent ningnanmycin (EC50 = 50.2 µg/mL).[11] The same compound also exhibited protective activity against CMV with an EC50 of 347.8 µg/mL, again outperforming ningnanmycin (EC50 = 359.6 µg/mL).[11]

The proposed mechanism for these plant activators involves the induction of defense enzymes such as superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL), leading to enhanced systemic acquired resistance (SAR) in the plant.[11]

Agrochemical Applications

The TFMP moiety is a key structural feature in numerous commercially successful agrochemicals, including herbicides, insecticides, and fungicides.[5][12]

Fluazifop-butyl was the first herbicide containing a TFMP substructure and acts as an acetyl-CoA carboxylase (ACCase) inhibitor.[5] More recently, a series of α-trifluoroanisole derivatives containing a phenylpyridine moiety were developed as protoporphyrinogen oxidase (PPO) inhibitors.[13] Compound 7a from this series showed excellent herbicidal activity against various weeds, with ED50 values of 13.32 and 5.48 g a.i./hm² against Abutilon theophrasti and Amaranthus retroflexus, respectively, outperforming the commercial herbicide fomesafen.[13]

A variety of TFMP derivatives have been developed as potent insecticides.[14] For instance, a series of trifluoromethyl pyridine derivatives containing a 1,3,4-oxadiazole moiety exhibited good insecticidal activity against Mythimna separata and Plutella xylostella.[15] Compounds E18 and E27 showed LC50 values of 38.5 and 30.8 mg L⁻¹ against Mythimna separata, respectively, which were comparable to avermectin (29.6 mg L⁻¹).[15]

The following diagram illustrates the general workflow for the discovery and development of TFMP-based agrochemicals.

Caption: Agrochemical Development Workflow.

Structure-Activity Relationship (SAR) Insights

The biological activity of trifluoromethylpyridine derivatives is highly dependent on the substitution pattern on both the pyridine ring and other parts of the molecule.

-

Position of the -CF3 Group: The position of the trifluoromethyl group on the pyridine ring can significantly influence activity. For example, in a series of RORγt inverse agonists, the interaction of the 6-CF3 group with specific amino acid residues was crucial for potent inhibitory activity.[16]

-

Substituents on Appended Rings: For derivatives with additional aromatic or heterocyclic rings, the nature and position of substituents on these rings play a critical role. In a study of insecticidal 1,3,4-oxadiazole derivatives, electron-withdrawing groups at the 2- and 4-positions of a benzene ring were found to enhance activity.[15]

-

Linker Moiety: The linker connecting the TFMP core to other fragments can impact activity. In a series of herbicidal derivatives, switching a sulfonamide linker to an ester group resulted in a decrease in activity.[17]

Experimental Protocols

This section provides representative experimental protocols for the synthesis and biological evaluation of trifluoromethylpyridine derivatives.

General Synthesis of Trifluoromethylpyridine Amide Derivatives

This protocol describes a general method for the synthesis of trifluoromethylpyridine amides, a common structural motif in bioactive derivatives.

Step 1: Synthesis of the Carboxylic Acid Intermediate

-

To a solution of the appropriate chloropyridine starting material in a suitable solvent (e.g., THF, dioxane), add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3).

-

Introduce a source of the carboxyl group, such as carbon monoxide gas or a formate salt, under pressure.

-

Heat the reaction mixture to the appropriate temperature and monitor for completion by TLC or LC-MS.

-

Upon completion, perform an aqueous workup and purify the resulting carboxylic acid by crystallization or column chromatography.

Step 2: Amide Coupling

-

Dissolve the synthesized trifluoromethylpyridine carboxylic acid in an anhydrous solvent (e.g., DMF, CH2Cl2).

-

Add a coupling agent (e.g., HATU, HOBt/EDC) and a base (e.g., DIPEA).

-

Add the desired amine component to the reaction mixture.

-

Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

-

Perform an aqueous workup and purify the final amide product by column chromatography or crystallization.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a common method for assessing the metabolic stability of trifluoromethylpyridine derivatives.[3][18]

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.[18]

Materials:

-

Liver microsomes (human or other species)

-

Test compound and positive control

-

NADPH regenerating system

-

Phosphate buffer

-

Ice-cold stop solution (e.g., acetonitrile with an internal standard)

-

96-well plates

-

LC-MS/MS system

Procedure:

-

Prepare working solutions of the test compound and positive control in a suitable solvent.

-

Prepare the NADPH regenerating system in phosphate buffer.

-

Add the liver microsome solution to the wells of a 96-well plate.

-

Add the test compound working solution to the wells and pre-incubate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of ice-cold stop solution.

-

Centrifuge the plate to precipitate proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the remaining parent drug at each time point using a validated LC-MS/MS method.

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent drug versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion

Trifluoromethylpyridine derivatives represent a highly versatile and valuable class of compounds in both pharmaceutical and agrochemical research. The unique physicochemical properties imparted by the trifluoromethyl group, combined with the diverse biological activities of the pyridine scaffold, provide a powerful platform for the design of novel, potent, and metabolically stable bioactive molecules. A thorough understanding of the structure-activity relationships and mechanisms of action, coupled with robust synthetic and bioanalytical methodologies, will continue to drive the successful development of innovative TFMP-based products.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07301F [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]

- 11. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 13. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. benthamdirect.com [benthamdirect.com]

- 17. chigroup.site [chigroup.site]

- 18. benchchem.com [benchchem.com]

A Technical Guide to Substituted Aminopyridines for Drug Development Professionals

Introduction: The Versatility of the Aminopyridine Scaffold

Substituted aminopyridines are a class of organic molecules built upon a pyridine ring bearing one or more amino groups.[1] This structural motif is a cornerstone in medicinal chemistry, featured in a wide array of pharmaceuticals due to its unique electronic properties and ability to engage in various biological interactions.[2] The nitrogen atom in the pyridine ring and the appended amino group(s) provide sites for hydrogen bonding, metal coordination, and acid-base chemistry, making the scaffold highly "tunable" for specific therapeutic targets.[2][3]

The quintessential example of this class is 4-aminopyridine (4-AP), also known as dalfampridine.[4][5] It is a potassium channel blocker approved for the symptomatic treatment of walking disability in patients with multiple sclerosis (MS).[5][6] The success of 4-AP has catalyzed extensive research into other substituted aminopyridines, revealing a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][7] This guide provides an in-depth exploration of the synthesis, mechanisms, structure-activity relationships, and therapeutic applications of this vital chemical class.

Part 1: Synthesis and Characterization of Substituted Aminopyridines

The generation of diverse aminopyridine libraries is fundamental to exploring their therapeutic potential. Several robust synthetic methodologies are employed, each with distinct advantages depending on the desired substitution pattern.

Classical and Modern Synthetic Routes

-

Chichibabin Reaction: This historical method, reported by Aleksei Chichibabin in 1914, directly aminates pyridine or its derivatives using sodium amide (NaNH₂) to produce 2-aminopyridines.[8] The reaction proceeds via a nucleophilic addition-elimination mechanism.[8] While effective for certain substrates, it often requires harsh conditions and can suffer from regioselectivity issues with substituted pyridines.[8]

-

Buchwald-Hartwig Amination: A cornerstone of modern organic synthesis, this palladium-catalyzed cross-coupling reaction provides a highly versatile and general method for forming C-N bonds.[9] It allows for the coupling of aryl halides (including bromopyridines) with a vast range of primary and secondary amines under relatively mild conditions.[9][10][11] The choice of palladium precursor, phosphine ligand (e.g., Xantphos), and base is critical for achieving high yields and accommodating sensitive functional groups.[9][11]

-

Multicomponent Reactions (MCRs): These reactions offer an efficient pathway to complex, highly substituted 2-aminopyridines in a single step from simple precursors.[12] A common MCR involves the condensation of an enaminone, malononitrile, and a primary amine, providing rapid access to a library of diverse analogs under solvent-free conditions.[12]

Workflow for Aminopyridine Synthesis and Characterization

The following diagram outlines a typical workflow for the synthesis and confirmation of a novel substituted aminopyridine derivative.

Caption: Drug Discovery Workflow for Aminopyridines.

Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine

This protocol describes a general procedure for the synthesis of N-aryl-2-aminopyridines.